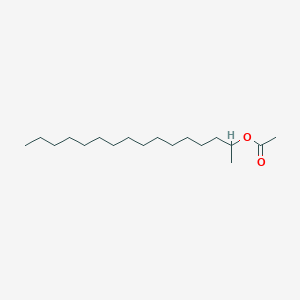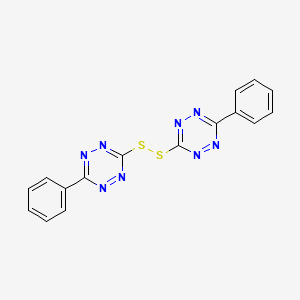
1-Bromo-2-(propan-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(propan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isopropyl group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(propan-2-yl)naphthalene can be synthesized through the bromination of 2-(propan-2-yl)naphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions, often at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether, which can then be used for further carbon-carbon bond formation.
Organolithium Reactions: The compound can react with lithium to form organolithium intermediates, which are useful in various organic synthesis reactions.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Magnesium (Mg): Used in the formation of Grignard reagents.
Lithium (Li): Used in the formation of organolithium compounds.
Major Products Formed
Nitriles: Formed through substitution reactions with cyanide.
Grignard Reagents: Formed through reactions with magnesium.
Organolithium Compounds: Formed through reactions with lithium.
Scientific Research Applications
1-Bromo-2-(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(propan-2-yl)naphthalene involves its reactivity as an aryl bromide. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the isopropyl group.
2-Bromonaphthalene: Bromine atom is at the second position instead of the first.
1-Bromo-2-propanol: Contains a hydroxyl group instead of the naphthalene ring.
Uniqueness
1-Bromo-2-(propan-2-yl)naphthalene is unique due to the presence of both a bromine atom and an isopropyl group on the naphthalene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
39071-01-7 |
|---|---|
Molecular Formula |
C13H13Br |
Molecular Weight |
249.15 g/mol |
IUPAC Name |
1-bromo-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13Br/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9H,1-2H3 |
InChI Key |
RBRMJXYHTDQQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


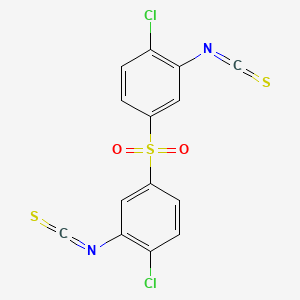
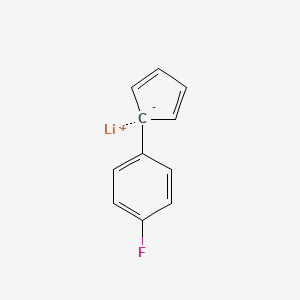

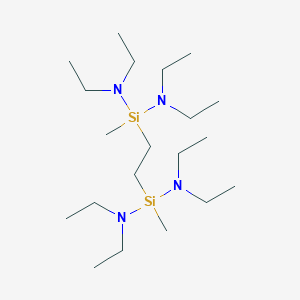
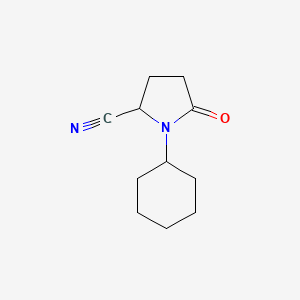
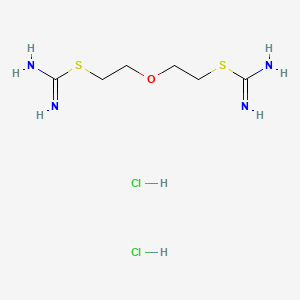
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
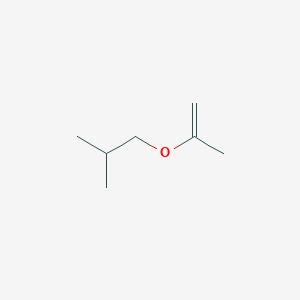

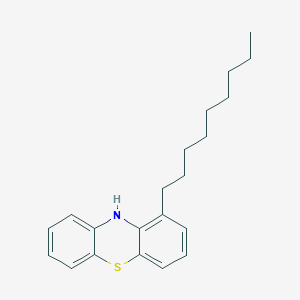
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
